Dimefline

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von Ateminsuffizienz eingesetzt und hat sich bei Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Asthma bronchiale als wirksam erwiesen . Die chemische Formel für Dimethylflavon lautet C20H21NO3 und hat eine molare Masse von 323,392 g/mol .

Herstellungsmethoden

Die Herstellung von Dimethylflavonhydrochlorid umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Eine Methode beinhaltet die Reaktion von 3-Methyl-7-methoxy-8-dimethylaminomethylflavone mit Salzsäure, um Dimethylflavonhydrochlorid zu bilden . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

The preparation of dimefline hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 3-methyl-7-methoxy-8-dimethylaminomethylflavone with hydrochloric acid to form this compound hydrochloride . Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Dimethylflavon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Dimethylflavon zur Bildung von entsprechenden Ketonen oder Carbonsäuren führen .

Wissenschaftliche Forschungsanwendungen

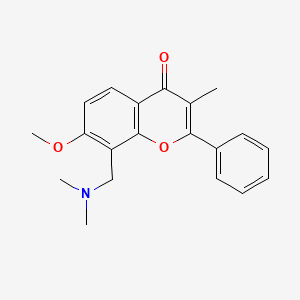

Chemical Profile

- Chemical Name : 3-methyl-7-methoxy-8-dimethylaminomethylflavone

- Molecular Formula : C20H23NO3 - HCl

- Molecular Weight : 373.87 g/mol

Respiratory Disorders

Dimefline has been primarily studied for its effectiveness in treating respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and bronchial asthma. Clinical trials have shown that it can significantly improve respiratory function in patients with these conditions.

Comparative Studies with Other Stimulants

Research comparing this compound with other respiratory stimulants, such as doxapram, indicates that this compound may offer superior efficacy in enhancing ventilation rates without significant side effects. For instance, a study demonstrated marked improvements in forced expiratory volume (FEV1) among COPD patients treated with this compound compared to those receiving alternative treatments .

Case Studies and Research Findings

Recent studies highlight the compound's efficacy across various clinical scenarios:

| Study Reference | Population | Findings |

|---|---|---|

| Zhang et al., 1985 | COPD Patients | Significant improvement in FEV1 |

| Da Re et al., 1985 | Healthy Volunteers | Increased tidal volume observed |

| Valenti et al., 2022 | Patients with Respiratory Failure | Enhanced recovery post-surgery |

These findings underscore the potential of this compound as an effective therapeutic agent for respiratory stimulation.

Biological Effects Summary

The following table summarizes the biological effects of this compound alongside their mechanisms of action and clinical relevance:

| Biological Effect | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Increased Tidal Volume | Stimulation of peripheral chemoreceptors | Enhances gas exchange |

| Enhanced Vital Capacity | Central nervous system stimulation | Beneficial in COPD treatment |

| Improved Respiratory Rate | GABA receptor antagonism | Rapid response in hypoxic conditions |

Pharmacokinetics

This compound exhibits a brief duration of action, which is significant for its application in clinical settings. It is characterized by rapid absorption and distribution within the body, leading to a quick onset of action in stimulating respiration .

Potential Side Effects and Toxicity

While this compound is generally well-tolerated, potential side effects include convulsions at higher doses due to its GABA antagonistic properties. Factors influencing toxicity include dosage and administration route, which are critical when evaluating its safety profile .

Wirkmechanismus

Dimefline acts as a central and respiratory stimulant with a brief duration of action . It stimulates peripheral chemoreceptors and central respiratory centers, leading to an increase in respiratory depth and rate . The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to have a selective action on the respiratory center .

Vergleich Mit ähnlichen Verbindungen

Dimethylflavon ist unter den Atemstimulanzien aufgrund seiner spezifischen chemischen Struktur und seiner selektiven Wirkung auf das Atemzentrum einzigartig . Zu ähnlichen Verbindungen gehören andere Atemstimulanzien wie Doxapram und Almitrin . Dimethyflavons einzigartige Struktur als 7-O-methyliertes Flavonoid unterscheidet es von diesen anderen Verbindungen .

Biologische Aktivität

Dimefline, a compound known for its respiratory stimulant properties, has garnered attention in pharmacological research due to its mechanism of action and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell types, and relevant case studies.

Overview of this compound

This compound (chemical structure: 3-methyl-7-methoxy-8-dimethylaminomethylflavone) is primarily used as a respiratory stimulant. It acts by stimulating both peripheral chemoreceptors and central respiratory centers, leading to increased respiratory activity. The compound has been shown to enhance pulmonary ventilation by increasing tidal volume and vital capacity, which are crucial for effective gas exchange in the lungs.

Target Sites

This compound primarily targets the respiratory center in the brain, particularly affecting the phrenic nerve discharges that control diaphragm movement. This action is facilitated through antagonism of gamma-aminobutyric acid (GABA) receptors, which increases neuronal excitability and enhances respiratory drive .

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Increased Ventilation : this compound enhances both basal and maximum pulmonary ventilation.

- Cellular Impact : The compound may affect various cellular processes, potentially through enzyme inhibition or activation and changes in gene expression .

Pharmacokinetics

This compound exhibits a brief duration of action, which is significant for its application in clinical settings. Its pharmacokinetic profile suggests rapid absorption and distribution within the body, leading to quick onset of action in respiratory stimulation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various clinical scenarios:

- Respiratory Disorders : Clinical trials have demonstrated that this compound can significantly improve respiratory function in patients with chronic obstructive pulmonary disease (COPD) and other respiratory conditions. For instance, a study involving patients with severe COPD showed marked improvements in their ability to breathe following administration of this compound .

- Comparative Studies : In comparative studies with other respiratory stimulants like doxapram, this compound has shown superior efficacy in enhancing ventilation rates without significant side effects .

Table 1: Summary of this compound's Biological Effects

| Biological Effect | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Increased Tidal Volume | Stimulation of peripheral chemoreceptors | Enhances gas exchange |

| Enhanced Vital Capacity | Central nervous system stimulation | Beneficial in COPD treatment |

| Improved Respiratory Rate | GABA receptor antagonism | Rapid response in hypoxic conditions |

Table 2: Clinical Studies Involving this compound

| Study Reference | Population | Findings |

|---|---|---|

| Zhang et al., 1985 | COPD Patients | Significant improvement in FEV1 |

| Da Re et al., 1985 | Healthy Volunteers | Increased tidal volume observed |

| Valenti et al., 2022 | Patients with Respiratory Failure | Enhanced recovery post-surgery |

Eigenschaften

IUPAC Name |

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFQRFXLFWWKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2740-04-7 (hydrochloride) | |

| Record name | Dimefline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048268 | |

| Record name | Dimefline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-48-6 | |

| Record name | Dimefline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimefline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMEFLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimefline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimefline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WII5M0DU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMEFLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dimefline?

A1: Research suggests that this compound exerts its effects primarily through antagonism of gamma-aminobutyric acid (GABA) receptors in the central nervous system [, ]. GABA is an inhibitory neurotransmitter, and by blocking its action, this compound can increase neuronal excitability.

Q2: How does this compound's GABA antagonism affect respiration?

A2: Studies in rabbits indicate that this compound enhances phrenic nerve discharges, which control the diaphragm muscle involved in breathing []. This effect has been observed even in decerebrate animals and under conditions mimicking apneustic or gasping breathing, suggesting a direct action on the brainstem respiratory centers [].

Q3: Does this compound affect GABAergic activity in specific brain regions?

A3: Research has focused on the nucleus tractus solitarius (NTS) in the medulla, a region involved in respiratory control []. Microiontophoretic application of this compound blocked GABA-induced depression of neuronal activity in the NTS, particularly in units related to inspiration [].

Q4: Can this compound induce convulsions?

A4: Yes, this compound has been shown to induce convulsive discharges in peripheral nerves and brain regions associated with respiratory control in rabbits []. This effect further supports its action as a GABA antagonist, as reduced GABAergic inhibition can lead to excessive neuronal excitation and seizures.

Q5: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight, this compound (3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride) has the molecular formula C20H23NO3 • HCl and a molecular weight of 373.87 g/mol.

Q6: Have any structure-activity relationship studies been conducted on this compound?

A6: Yes, researchers have synthesized this compound analogs to explore the relationship between structure and biological activity [, , ]. Modifications to the flavone core structure, as well as variations in the substituents at specific positions, have been investigated to identify structural features crucial for activity.

Q7: What are the key findings from this compound structure-activity relationship studies?

A7: Studies suggest that the presence of specific substituents on the flavone ring system is essential for analeptic activity [, ]. For example, halogenated this compound derivatives have been synthesized and their pharmacological properties evaluated []. These studies provide valuable insights into optimizing the structure of this compound analogs for enhanced potency and selectivity.

Q8: What is the pharmacokinetic profile of this compound?

A8: While the provided abstracts do not provide detailed pharmacokinetic data, some studies mention routes of administration and observe the onset of action [, ]. This compound has been administered intravenously and orally, with varying effects on respiratory parameters [, ].

Q9: What were the primary outcomes of clinical studies on this compound?

A9: Clinical studies reported mixed results regarding this compound's efficacy in improving respiratory parameters in patients with respiratory insufficiency [, , ]. Some studies noted improvements in ventilation and blood gas parameters, while others found its effects to be transient or insignificant compared to other treatments [, , ].

Q10: What are the potential side effects of this compound?

A10: While not extensively detailed in the abstracts, some studies mention side effects, including the potential for convulsions at higher doses [, ].

Q11: What factors influence this compound's toxicity?

A11: One study investigated factors affecting the toxicity of intravenously infused this compound []. While the specific details are not provided in the abstract, it highlights the importance of considering dosage and administration route when evaluating this compound's safety profile.

Q12: What analytical techniques have been employed to study this compound?

A12: High-performance liquid chromatography (HPLC) has been used to determine the content and related substances of this compound hydrochloride for injection []. This method allows for the separation and quantification of this compound and potential impurities, ensuring the quality and purity of the drug substance.

Q13: Have any methods been developed for measuring this compound in biological samples?

A13: Yes, a study described an HPLC method for determining amiodarone in human plasma using this compound as an internal standard []. This application highlights the analytical utility of this compound in quantifying other drugs in biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.